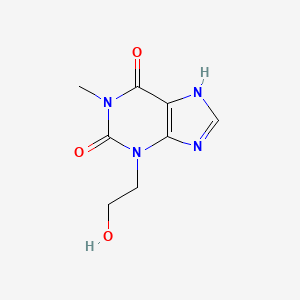
Xanthine, 3-(2-hydroxyethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthine, 3-(2-hydroxyethyl)-1-methyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its role in various biochemical processes, including its involvement in the metabolism of purines. It is structurally characterized by the presence of a xanthine core with a 2-hydroxyethyl group and a methyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine, 3-(2-hydroxyethyl)-1-methyl- typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of Xanthine, 3-(2-hydroxyethyl)-1-methyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Xanthine, 3-(2-hydroxyethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological and biochemical properties.
Scientific Research Applications
Xanthine, 3-(2-hydroxyethyl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: This compound is studied for its role in purine metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating conditions related to purine metabolism disorders.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
Mechanism of Action
The mechanism of action of Xanthine, 3-(2-hydroxyethyl)-1-methyl- involves its interaction with enzymes involved in purine metabolism. It acts as a substrate for xanthine oxidase, leading to the production of uric acid and other metabolites. The compound’s effects on cellular pathways are mediated through its influence on nucleotide synthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar xanthine structure.
Theophylline (1,3-dimethylxanthine): Used in treating respiratory diseases like asthma.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
Xanthine, 3-(2-hydroxyethyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Unlike caffeine and theophylline, it has a hydroxyethyl group that influences its solubility and reactivity, making it a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
31542-47-9 |
|---|---|
Molecular Formula |
C8H10N4O3 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O3/c1-11-7(14)5-6(10-4-9-5)12(2-3-13)8(11)15/h4,13H,2-3H2,1H3,(H,9,10) |
InChI Key |
XXSKBKUNDLWMML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















